molecular formula C16H14BrN3O3S3 B2590391 N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1103324-85-1

N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2590391
CAS No.: 1103324-85-1
M. Wt: 472.39
InChI Key: CSFUZBNBPLKTFD-UHFFFAOYSA-N
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Description

N-(6-Bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule based on a benzothiazole scaffold, designed for biochemical research. Compounds featuring the N-(benzo[d]thiazol-2-yl)carboxamide structure have been identified in pharmacophore-based screening as promising scaffolds for investigating kinase inhibition, with some derivatives exhibiting affinity at nanomolar concentrations in cell-free assays . This particular molecule integrates a 6-bromo substituent on the benzothiazole ring and a unique 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide moiety, which may influence its electronic properties, binding affinity, and metabolic stability. As a research chemical, its primary value lies in its potential as a protein kinase inhibitor for use in hit-to-lead optimization studies, enzymatic assay development, and exploring cellular signaling pathways . The mechanism of action for this class of compounds is typically rationalized through their predicted binding mode and specific interaction patterns with the catalytic site of target enzymes, such as the Abl kinase . Researchers can utilize this compound to study apoptosis, cell proliferation, and other oncogenic processes in vitro. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or licensed for therapeutic use. It is strictly labeled "For Research Use Only" and must not be administered to humans or animals.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S3/c17-10-5-6-11-13(9-10)25-16(18-11)19-15(21)12-3-1-7-20(12)26(22,23)14-4-2-8-24-14/h2,4-6,8-9,12H,1,3,7H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFUZBNBPLKTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₁₆H₁₄BrN₃O₃S₃
  • Molecular Weight : 472.4 g/mol
  • CAS Number : 1103324-85-1

The compound primarily interacts with biological targets through the inhibition of specific enzymes related to critical metabolic pathways. Notably, it has been shown to inhibit the DprE1 enzyme, which is essential for the biosynthesis of arabinogalactan, a vital component of the Mycobacterium tuberculosis cell wall. The inhibition of this enzyme disrupts the growth of the bacterium, indicating potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria, including Mycobacterium tuberculosis. The compound's ability to inhibit DprE1 suggests a targeted approach in treating tuberculosis and possibly other bacterial infections .

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, which are critical for cancer treatment .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of Mycobacterium tuberculosis growth with an IC50 value indicating potent activity against resistant strains.
Anticancer Activity Exhibited cytotoxic effects on A431 and A549 cells with IC50 values lower than 10 µg/mL, indicating strong potential as an anticancer therapeutic .
Mechanism Exploration Inhibition of DprE1 was confirmed through enzyme assays, highlighting the compound's role in disrupting bacterial cell wall synthesis.

Scientific Research Applications

Anti-inflammatory Activity

N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has been investigated for its potential as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammatory processes. Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

CompoundIC50 (μM)SelectivityReference
This compoundTBDTBD
Rofecoxib0.11Non-selective

Antimicrobial Properties

The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Its structure allows it to interact with microbial enzymes, inhibiting their function and leading to bacterial cell death. Studies have reported that derivatives of thiazole and pyrrole exhibit enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Bacterial StrainMIC (μg/mL)Reference
MRSA0.13
MSSA0.125

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Inflammatory Models :
    • In vivo models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antibacterial Efficacy Trials :
    • A series of trials assessed the antibacterial properties of the compound against clinical isolates. Results indicated a strong bactericidal effect, especially in resistant strains, highlighting its potential as an alternative treatment option .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzothiazole ring serves as a prime site for nucleophilic substitution due to its electron-withdrawing environment.

Reaction TypeConditionsProductNotes
Suzuki-Miyaura CouplingPd catalyst, aryl boronic acidAryl-substituted benzothiazole derivativeHigh regioselectivity observed.
Buchwald-Hartwig AminationPd/Cu catalyst, amineAmino-substituted benzothiazoleYields depend on steric hindrance.

Mechanism : The bromine undergoes oxidative addition with palladium(0), followed by transmetallation with a boronic acid or coupling with an amine. Reductive elimination forms the C–C or C–N bond.

Sulfonamide Group Reactivity

The thiophene sulfonyl group participates in displacement and hydrolysis reactions.

Hydrolysis Under Acidic or Basic Conditions

ConditionsProductApplication
H₂SO₄ (concentrated)Thiophene-2-sulfonic acid + pyrrolidine aminePrecursor for sulfonic acid derivatives.
NaOH (aqueous)Thiophene-2-sulfonate saltIntermediate in salt formation.

Key Insight : The sulfonamide’s stability under physiological pH (5–8) makes it suitable for prodrug formulations.

Amide Bond Transformations

The pyrrolidine carboxamide group is susceptible to hydrolysis and condensation.

Acid/Base-Catalyzed Hydrolysis

ConditionsProductYield (%)
HCl (6M), refluxPyrrolidine-2-carboxylic acid + amine60–75
NaOH (1M), 80°CSodium carboxylate + ammonia50–65

Mechanism : Protonation of the amide oxygen facilitates nucleophilic attack by water, cleaving the C–N bond.

Condensation with Aldehydes

ReagentProductApplication
Formaldehyde (HCHO)Schiff base derivativesEnhanced metal-chelating properties .

Pyrrolidine Ring Functionalization

The pyrrolidine moiety undergoes ring-opening and substitution.

Ring-Opening via Oxidation

Oxidizing AgentProductSelectivity
KMnO₄ (acidic)Succinimide derivativeHigh for tertiary amines.
Ozone (O₃)Dicarbonyl compoundRequires low temperatures .

Thiophene Sulfonyl Group Reactivity

The thiophene ring can undergo electrophilic substitution (e.g., nitration, halogenation) at the 5-position.

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C5-nitrothiophene sulfonamide
BrominationBr₂/FeCl₃5-bromothiophene sulfonamide

Theoretical Insight : DFT calculations suggest the 5-position is most electrophilic due to sulfonyl group electron withdrawal .

Biological Interactions and Reactivity

While not a direct chemical reaction, the compound’s interactions with biological targets inform its synthetic modifications:

  • COX-II Inhibition : Structural analogs show IC₅₀ values of 0.1–8.88 μM via sulfonamide-mediated H-bonding with Gln192 and Arg513 .

  • Antimicrobial Activity : Thiophene sulfonyl groups enhance membrane permeability, with MIC values <10 μg/mL against Gram-positive bacteria.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of analogous compounds:

Compound Name Benzo[d]thiazole Substituent Sulfonyl Group Carboxamide Structure Biological Activity (Reported) References
N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 6-Bromo Thiophen-2-yl Pyrrolidine-2-carboxamide Not explicitly reported (inferred)
(S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) None 4-Nitrophenyl (S)-Pyrrolidine-2-carboxamide Anti-inflammatory, analgesic (UI: 0.89)
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 6-Methoxy Thiophen-2-yl Pyrrolidine-2-carboxamide + pyridyl Not reported
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide None N/A (thiol group) Acetamide Medical intermediate (general)

Key Research Findings

  • Anti-inflammatory and Analgesic Activity : Compound 43, lacking the bromine substituent but featuring a 4-nitrophenyl sulfonyl group, demonstrated potent anti-inflammatory activity with a low ulcerogenic index (0.89 vs. 1.0 for indomethacin). This suggests sulfonyl groups enhance activity while reducing gastrointestinal toxicity .
  • Substituent Effects : The 6-bromo group in the target compound likely increases steric bulk and electron-withdrawing effects compared to 6-methoxy (electron-donating) in the analog from . This may alter receptor binding or metabolic pathways .
  • Sulfonyl Group Impact : The thiophene-2-sulfonyl group in the target compound may offer better metabolic stability than the nitro group in compound 43, which could participate in redox reactions .

Molecular Docking Insights

Compound 43 showed excellent receptor interactions in docking studies, attributed to the (S)-pyrrolidine configuration and nitro group’s hydrogen-bonding capacity. The target compound’s bromine and thiophene sulfonyl groups may similarly enhance hydrophobic interactions or π-stacking in binding pockets .

Q & A

(Basic) What are the recommended synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, and what key intermediates should be prioritized?

Methodological Answer:
The synthesis involves multi-step strategies focusing on:

  • Step 1: Preparation of the 6-bromobenzo[d]thiazol-2-amine precursor via bromination of benzo[d]thiazole derivatives (e.g., using NBS or Br₂ in DMF) .
  • Step 2: Coupling the thiophen-2-ylsulfonyl group to pyrrolidine-2-carboxamide. Sulfonylation can be achieved using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine .
  • Step 3: Final assembly via amide bond formation between the bromobenzo-thiazole and sulfonylated pyrrolidine. Carbodiimide coupling agents (e.g., EDC/HOBt) are effective for this step .
    Key Intermediates:
  • 6-Bromobenzo[d]thiazol-2-amine (critical for regioselective bromination) .
  • 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid (ensures proper sulfonyl group orientation) .

(Basic) How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement to resolve absolute configuration, especially for the sulfonylated pyrrolidine moiety. High-resolution data (≤1.0 Å) is recommended to address potential twinning or disorder .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DMSO-d₆ as a solvent. Key signals include the benzo[d]thiazole C-Br (δ ~110 ppm in ¹³C) and sulfonyl group protons (δ ~3.5–4.0 ppm in ¹H) .
    • 2D Experiments (HSQC, HMBC): Confirm connectivity between the thiophene sulfonyl and pyrrolidine groups .
  • LC-MS: Use electrospray ionization (ESI+) to verify molecular ion peaks ([M+H]⁺) and assess purity (>95%) .

(Basic) What initial biological screening assays are appropriate for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin .
  • Cytotoxicity: Screen against human cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Compare IC₅₀ values with reference compounds (e.g., doxorubicin) .
  • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates. For example, measure inhibition of EGFR kinase activity at 10 µM .

(Advanced) How can conflicting data between NMR and X-ray crystallography be resolved during structural validation?

Methodological Answer:

  • SHELXL Refinement: Re-analyze crystallographic data with SHELXL-2018, focusing on thermal displacement parameters to detect disorder in the thiophene sulfonyl group .
  • DFT Calculations: Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Compare computed NMR chemical shifts with experimental data to identify discrepancies .
  • Dynamic NMR: Perform variable-temperature ¹H NMR (25–80°C) to assess conformational flexibility in solution that may explain crystallographic rigidity .

(Advanced) What strategies optimize the cyclization step in the synthesis to improve yield and purity?

Methodological Answer:

  • Cyclization Conditions: Use iodine (1.2 equiv) and triethylamine (3 equiv) in DMF at 80°C for 30 minutes. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) .
  • Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 150 W, 100°C, 10 min) while maintaining yields >85% .
  • Workup Protocol: Quench with Na₂S₂O₃ to remove excess iodine, followed by column chromatography (silica gel, gradient elution) to isolate the product .

(Advanced) How to design experiments to elucidate the mechanism of action in observed bioactivity?

Methodological Answer:

  • Target Identification: Perform affinity chromatography using the compound immobilized on sepharose beads. Elute bound proteins for identification via LC-MS/MS .
  • Molecular Docking: Use AutoDock Vina to model interactions with potential targets (e.g., kinase ATP-binding pockets). Prioritize residues within 4 Å of the bromobenzo-thiazole moiety .
  • Cellular Pathway Analysis: Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .

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